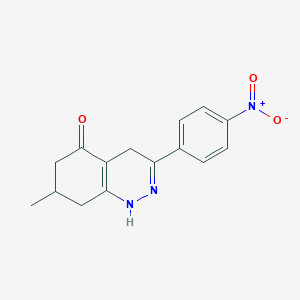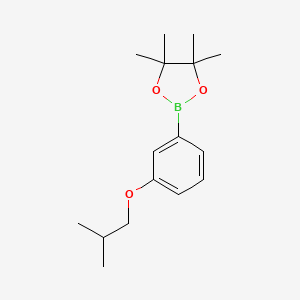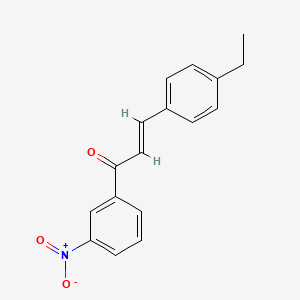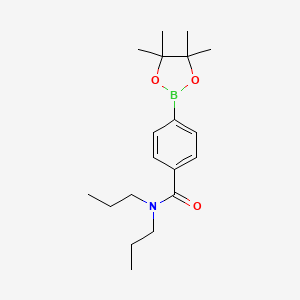
(2E)-3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as ‘2E-BPTP’, is a synthetic organic compound belonging to the class of compounds known as organobromides. It is a colorless, odorless solid that is soluble in organic solvents and has a melting point of 75°C. 2E-BPTP has been studied extensively for its potential applications in various scientific fields, such as organic synthesis, medicinal chemistry, and biochemistry. This article will provide an overview of the synthesis method of 2E-BPTP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Applications De Recherche Scientifique
2E-BPTP has been studied extensively for its potential applications in various scientific fields. For example, it has been used in the synthesis of a variety of heterocyclic compounds, such as thiophene-fused benzo[c]azepines and benzo[d]azepines. It has also been used in the synthesis of novel antibacterial agents and in the synthesis of novel organic dyes. In addition, 2E-BPTP has been studied for its potential applications in medicinal chemistry, as it has been used in the synthesis of a variety of biologically active compounds, such as anti-HIV agents, anti-cancer agents, and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of 2E-BPTP is not fully understood. However, it is believed to act as an electron-donating group in the synthesis of heterocyclic compounds. It is also believed to act as a nucleophile in the synthesis of organic dyes, as well as in the synthesis of biologically active compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-BPTP have not been extensively studied. However, it is believed to have some effects on the human body, as it has been used in the synthesis of various biologically active compounds. For example, it has been used in the synthesis of anti-HIV agents, which have been shown to inhibit the replication of the HIV virus in vitro. In addition, it has been used in the synthesis of anti-cancer agents, which have been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
2E-BPTP has several advantages for lab experiments. First, it is a relatively inexpensive compound, making it a cost-effective choice for synthetic organic chemistry. Second, it is soluble in organic solvents, making it easy to handle and store. Third, it is a relatively stable compound, making it suitable for long-term storage. Finally, it has a low toxicity, making it safe to handle in laboratory settings.
However, there are some limitations to using 2E-BPTP in lab experiments. First, it is an unstable compound and can decompose easily if not stored properly. Second, it is a relatively slow reactant, making it difficult to use in high-speed reactions. Third, it is a relatively weak nucleophile, making it unsuitable for certain types of reactions. Finally, it can be difficult to purify, making it challenging to obtain a pure product.
Orientations Futures
The potential applications of 2E-BPTP are vast, and there are many possible future directions for research. For example, further research could be conducted to explore its potential use in the synthesis of other heterocyclic compounds, as well as in the synthesis of novel organic dyes and biologically active compounds. In addition, further research could be conducted to explore its potential applications in medicinal chemistry, as well as to further elucidate its mechanism of action. Finally, further research could be conducted to explore its potential use in other scientific fields, such as materials science and nanotechnology.
Méthodes De Synthèse
2E-BPTP can be synthesized in a three-step reaction sequence. The first step involves the reaction of 4-bromobenzaldehyde with 2-thiophenecarboxaldehyde in the presence of a base to form an aldol adduct. The second step involves the condensation of this adduct with an alkyl halide in the presence of an acid catalyst to form an alkyl-substituted thiophene derivative. The final step involves the reaction of this thiophene derivative with an alkyl halide in the presence of a base to form 2E-BPTP.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrOS/c14-11-6-3-10(4-7-11)5-8-12(15)13-2-1-9-16-13/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYVBCAMIHSXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389382 | |
| Record name | 3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-(thiophen-2-YL)prop-2-EN-1-one | |
CAS RN |
42292-00-2 | |
| Record name | 3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid](/img/structure/B6355354.png)



![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)


![5-(1-Aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolan-5-yl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile](/img/structure/B6355413.png)